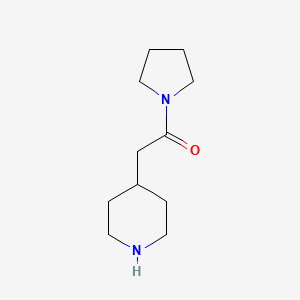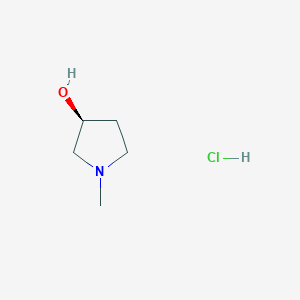
(3S)-1-methylpyrrolidin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-methylpyrrolidin-3-ol;hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methylpyrrolidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-proline or its derivatives.
Reduction: The precursor undergoes reduction to form the corresponding pyrrolidine derivative.
Methylation: The pyrrolidine derivative is then methylated to introduce the methyl group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(3S)-1-methylpyrrolidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(3S)-1-methylpyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (3S)-1-methylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R)-1-methylpyrrolidin-3-ol;hydrochloride: The enantiomer of (3S)-1-methylpyrrolidin-3-ol;hydrochloride, with similar chemical properties but different biological activities.
1-methylpyrrolidine: A non-chiral analog with similar chemical structure but lacking the chiral center.
3-hydroxypyrrolidine: A related compound with a hydroxyl group at the 3-position but without the methyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its enantiomers and analogs. This uniqueness makes it valuable in chiral synthesis and as a potential therapeutic agent.
特性
分子式 |
C5H12ClNO |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
(3S)-1-methylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-3-2-5(7)4-6;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
NFJQDEPQZZLKRX-JEDNCBNOSA-N |
異性体SMILES |
CN1CC[C@@H](C1)O.Cl |
正規SMILES |
CN1CCC(C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



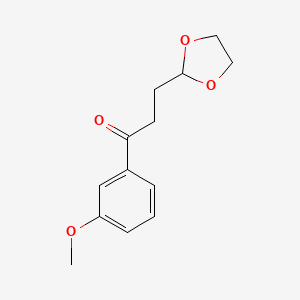

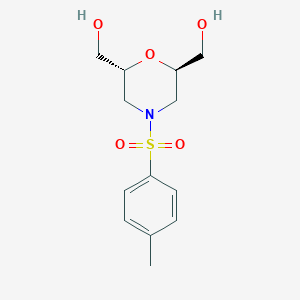
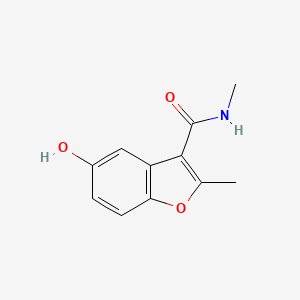
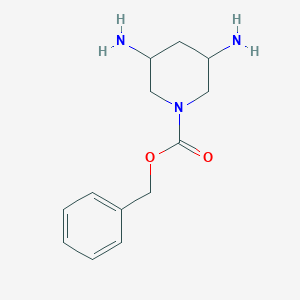
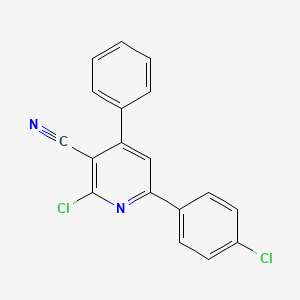

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
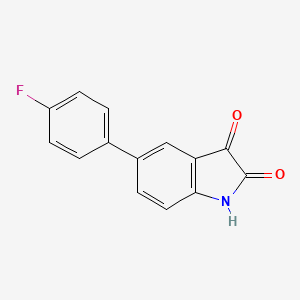
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

